Tiagabine hydrochloride hydrate
Overview
Description
Tiagabine hydrochloride hydrate is an anticonvulsant agent. It is a potent and selective GABA uptake inhibitor, with IC50s of 67, 446, and 182 nM for [3H]GABA uptake in Synaptosomes, Neurons, and Glia, respectively . It is also used in the treatment for panic disorder .
Chemical Reactions Analysis
In terms of chemical reactions, Tiagabine hydrochloride hydrate has been studied for its interactions with plasma proteins, human serum albumin (HSA), and bovine serum albumin (BSA) .
Physical And Chemical Properties Analysis
Tiagabine hydrochloride hydrate has a molecular weight of 430.0 g/mol . It is a white to off-white, odorless, crystalline powder. It is insoluble in heptane, sparingly soluble in water, and soluble in aqueous base .
Scientific Research Applications
Epilepsy Treatment
Tiagabine hydrochloride hydrate: is primarily used as an adjunctive therapy for the treatment of partial seizures in adults and children over the age of 12 . It has been shown to be effective in reducing seizure frequency in patients with simple and/or complex partial seizures that are refractory to other anticonvulsant drugs .
Neuroscience Research
In neuroscience, Tiagabine plays a significant role in studying the GABAergic system due to its mechanism as a GABA reuptake inhibitor . It helps in understanding the regulation of GABA, the major inhibitory neurotransmitter in the central nervous system, and its role in neural circuitry and behavior .
Psychiatric Disorder Management
Tiagabine: has been investigated for its potential use in treating psychiatric disorders such as panic disorder and post-traumatic stress disorder (PTSD) . Its impact on the GABAergic system suggests it could modulate neural pathways involved in anxiety and stress responses.
Neuropharmacology
The drug’s interaction with the GABAergic system makes it a valuable tool in neuropharmacological research, particularly in the development of new therapeutic agents targeting GABA receptors . It provides insights into the modulation of inhibitory neurotransmission and its implications for various neurological conditions.
Pain Management
Research has explored the use of Tiagabine in neuropathic pain management. By increasing GABA levels in the central nervous system, it may help alleviate pain by reducing neuronal excitability .
Drug Interaction Studies
Tiagabine: is known to interact with various medications, making it a subject of study in pharmacokinetic and drug interaction research . Understanding these interactions is crucial for developing safe and effective treatment regimens, especially in polypharmacy scenarios.
Pharmacokinetics Analysis
The pharmacokinetics of Tiagabine , including absorption, distribution, metabolism, and excretion, are studied to optimize dosing and enhance therapeutic efficacy . This research is vital for tailoring treatments to individual patient needs, especially considering factors like concomitant medications and liver function.
Clinical Trials
Tiagabine: has been the focus of various clinical trials to establish its efficacy and safety profile as an antiepileptic drug . These trials are essential for gaining regulatory approval and for continuous monitoring of its therapeutic performance in diverse patient populations.
Mechanism of Action
Target of Action
Tiagabine hydrochloride hydrate primarily targets the gamma-aminobutyric acid (GABA) uptake carrier . GABA is the major inhibitory neurotransmitter in the central nervous system, playing a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Tiagabine operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier . This increased availability of GABA enhances its inhibitory effects, reducing neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by tiagabine is the GABAergic system . By inhibiting the reuptake of GABA, tiagabine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its inhibitory effects on post-synaptic neurons . This leads to a decrease in neuronal excitability, which can help control seizures .
Pharmacokinetics
After oral ingestion, tiagabine is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96% . Tiagabine is substantially metabolized (98%) in the liver, primarily by CYP3A4 . Less than 2% of an administered dose is excreted as unchanged tiagabine in urine . During tiagabine monotherapy, plasma elimination half-life values in adults are 5–9 hours .
Result of Action
The molecular effect of tiagabine’s action is the increased availability of GABA in the synaptic cleft . On a cellular level, this results in enhanced inhibitory effects on post-synaptic neurons, leading to a decrease in neuronal excitability . This can help control seizures, making tiagabine an effective treatment for epilepsy .
Action Environment
The action, efficacy, and stability of tiagabine can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that induce or inhibit CYP3A4, can affect the metabolism of tiagabine . Additionally, the interaction of tiagabine with plasma proteins may affect its absorption, distribution, metabolism, excretion, toxicity, and stability in vivo
Safety and Hazards
Tiagabine hydrochloride hydrate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCGZMZXXVHCF-GGMCWBHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiagabine hydrochloride hydrate | |
CAS RN |
145821-57-4 | |
Record name | Tiagabine hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145821-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiagabine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIAGABINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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